3,4,5-Trifluorobenzaldehyde - 132123-54-7

3,4,5-Trifluorobenzaldehyde

Catalog Number: EVT-327221
CAS Number: 132123-54-7
Molecular Formula: C7H3F3O
Molecular Weight: 160.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3,4,5-Trifluorobenzaldehyde is a chemical compound that serves as a versatile intermediate in organic synthesis. Its unique electronic properties, imparted by the trifluoromethyl group, make it an important building block in the development of various chemical reactions and applications. This analysis will delve into the research surrounding this compound, exploring its mechanism of action and its applications across different fields, as reported in the recent literature.

Chemical Reactions Analysis
  • Condensation Reactions: It readily undergoes condensation reactions with nucleophiles like amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively []. For instance, it reacts with 4-hydroxycoumarin to yield 3,3’-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) [].

Applications in Various Fields

Medicine Production

Benzaldehyde derivatives are crucial intermediates in the synthesis of pharmaceuticals. The selective oxidation of 3,4,5-trimethoxytoluene to 3,4,5-trimethoxybenzaldehyde, for example, is a key step in the production of certain medicines2. By analogy, 3,4,5-Trifluorobenzaldehyde could be used to synthesize novel pharmaceutical compounds with enhanced biological activity due to the electron-withdrawing effect of the trifluoromethyl group.

Antioxidant Synthesis

In the field of antioxidants, benzaldehyde derivatives have been utilized to create compounds with potential antioxidant activities. A study synthesized novel triazolone derivatives using a benzaldehyde compound with nitrobenzoxy groups, which exhibited significant antioxidant properties3. This suggests that 3,4,5-Trifluorobenzaldehyde could also be modified to produce antioxidants with unique properties.

Biological Research

Research on dihydroxybenzaldehyde derivatives has revealed biological activities, such as antithyroxine action in mice, which could be relevant to the study of thyroid-related disorders4. Although not directly related to 3,4,5-Trifluorobenzaldehyde, this indicates the potential biological significance of benzaldehyde derivatives.

Electrophysiology

The electrophysiological effects of dihydroxybenzaldehyde on cardiac tissue have been investigated, showing that it can affect action potential duration and contraction in guinea pig papillary muscles5. This highlights the potential for benzaldehyde derivatives, including 3,4,5-Trifluorobenzaldehyde, to influence ion channel activity and cardiac function.

Electrocatalysis

Benzaldehyde compounds have been used in the development of electropolymerized films for electrocatalysis. The oxidation of dihydroxybenzaldehyde on electrodes leads to films with redox-active quinone moieties, which could be applied in the electrocatalytic oxidation of NADH6. This opens up possibilities for 3,4,5-Trifluorobenzaldehyde in the creation of novel electrocatalytic materials.

Future Directions
  • Expanding Applications in Drug Discovery: Further investigating the therapeutic potential of 3,4,5-Trifluorobenzaldehyde-derived compounds, particularly in the fields of oncology [, ] and neurodegenerative diseases [], holds promise for developing novel treatments.

Mechanism of Action

The mechanism of action of 3,4,5-Trifluorobenzaldehyde can be inferred from studies on similar benzaldehyde derivatives. For instance, Indium(III) triflate has been shown to catalyze benzannulation reactions of o-alkynylbenzaldehydes with enolisable compounds, leading to the selective synthesis of naphthyl ketones1. This process involves the ring opening of adducts from inverse electron demand Diels-Alder reactions, indicating that benzaldehydes can participate in complex cycloaddition reactions. Similarly, the selective liquid-phase oxidation of 3,4,5-trimethoxytoluene to its corresponding benzaldehyde derivative demonstrates the reactivity of such compounds under oxidative conditions, which could be relevant to the trifluorinated variant2.

Properties

CAS Number

132123-54-7

Product Name

3,4,5-Trifluorobenzaldehyde

IUPAC Name

3,4,5-trifluorobenzaldehyde

Molecular Formula

C7H3F3O

Molecular Weight

160.09 g/mol

InChI

InChI=1S/C7H3F3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H

InChI Key

NLAVHUUABUFSIG-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)F)F)C=O

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.